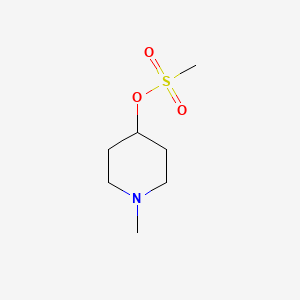

1-Methylpiperidin-4-yl methanesulfonate

Descripción

1-Methylpiperidin-4-yl methanesulfonate is a methanesulfonate ester derivative featuring a methyl-substituted piperidinyl group. Methanesulfonate esters are characterized by their sulfonate (-SO₃⁻) functional group, which confers stability and reactivity in various chemical and biological contexts. The methylpiperidinyl moiety may influence its solubility, bioavailability, and interaction with biological targets compared to simpler sulfonate esters.

Propiedades

Fórmula molecular |

C7H15NO3S |

|---|---|

Peso molecular |

193.27 g/mol |

Nombre IUPAC |

(1-methylpiperidin-4-yl) methanesulfonate |

InChI |

InChI=1S/C7H15NO3S/c1-8-5-3-7(4-6-8)11-12(2,9)10/h7H,3-6H2,1-2H3 |

Clave InChI |

AGCFCASEZOEYBD-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC(CC1)OS(=O)(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl Methanesulfonate

Structure: Ethyl methanesulfonate (EMS) consists of a methanesulfonate group linked to an ethyl chain. Applications: Widely used in biochemical research as a potent alkylating agent and experimental mutagen . Toxicity: Classified as a carcinogen, mutagen, and teratogen by regulatory agencies (NTP, IARC, EPA). It induces DNA damage via alkylation, leading to base-pair mismatches . Key Differences: Unlike 1-methylpiperidin-4-yl methanesulfonate, EMS lacks a heterocyclic amine group, which likely reduces its ability to interact with biological receptors but enhances its reactivity as a small alkylating agent.

Lead Methanesulfonate

Structure: A lead(II) salt of methanesulfonic acid, forming an aqueous solution under standard conditions . Applications: Used in industrial electroplating and battery manufacturing due to its stability and conductivity . Toxicity: Corrosive to metals and hazardous upon decomposition. Health risks include respiratory irritation and systemic lead poisoning, necessitating strict workplace exposure controls . Key Differences: As an inorganic salt, lead methanesulfonate differs fundamentally from organic sulfonate esters like 1-methylpiperidin-4-yl methanesulfonate. Its ionic nature limits its use in biological systems but enhances utility in industrial processes.

Ethylene Dimethanesulfonate

Structure: A dimeric sulfonate ester (2-(methanesulfonyloxy)ethyl methanesulfonate) with two methanesulfonate groups linked via an ethylene bridge . Key Differences: The bifunctional structure of ethylene dimethanesulfonate enables crosslinking of biomolecules, a property absent in monosubstituted esters like 1-methylpiperidin-4-yl methanesulfonate.

1-Methylpiperidin-4-yl 2,2-Bis(4-chlorophenoxy)acetate

Structure: A structurally distinct ester featuring a bis(4-chlorophenoxy)acetate group linked to the methylpiperidinyl moiety . Applications: Possibly used in pharmaceuticals (e.g., analogs of fibrate drugs like lifibric acid) due to its aromatic and heterocyclic components. Key Differences: While both compounds share a methylpiperidinyl group, the replacement of methanesulfonate with a chlorophenoxyacetate group alters polarity, bioavailability, and target interactions.

Comparative Data Table

Research Findings and Implications

- Toxicity: Ethyl methanesulfonate’s severe mutagenicity contrasts with lead methanesulfonate’s systemic lead toxicity, highlighting the need for context-specific safety protocols .

- Applications: Industrial uses (lead methanesulfonate) vs. biomedical research (EMS, 1-methylpiperidin-4-yl derivatives) reflect functional group-driven specialization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.